N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC18976778
Molecular Formula: C13H9F4NO2S
Molecular Weight: 319.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F4NO2S |
|---|---|
| Molecular Weight | 319.28 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H |
| Standard InChI Key | YVEXCMQCJGFLOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a benzenesulfonamide backbone where the sulfonamide group () bridges two aromatic rings. The first benzene ring is substituted with a trifluoromethyl group () at the para position, while the second benzene ring contains a fluorine atom at the para position () . This arrangement enhances lipophilicity and electronic effects, critical for interactions with biological targets.
Table 1: Key Structural Descriptors
Crystallographic Data
X-ray diffraction studies of analogous sulfonamides reveal that the sulfonamide group adopts a planar configuration, facilitating hydrogen bonding with target enzymes . While crystal structure data for this specific compound is limited, its close analogue, 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, crystallizes in a monoclinic system with space group , showcasing intermolecular hydrogen bonds between sulfonamide oxygen and amine hydrogen atoms .
Synthesis and Purification
Reaction Pathway
The synthesis typically involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline in acetonitrile under mild conditions. The reaction proceeds via the formation of a sulfonamide bond, as shown below:
Optimization and Yield
Key parameters influencing yield include:
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Solvent Choice: Acetonitrile enhances reaction efficiency due to its polar aprotic nature.
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Temperature: Room temperature minimizes side reactions such as sulfonic acid formation.
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s calculated partition coefficient () indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays.
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra display distinct signals for aromatic protons (δ 7.5–8.1 ppm) and the sulfonamide NH group (δ 10.2 ppm).
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 319.0290 ([M+H]) .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 319.28 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bond Count | 3 |
Mechanism of Action: Carbonic Anhydrase Inhibition
Enzyme Binding Dynamics
The compound competitively inhibits carbonic anhydrase isoforms (e.g., CA-II and CA-IX) by coordinating with the zinc ion at the active site via the sulfonamide nitrogen. This interaction disrupts the enzyme’s ability to hydrate carbon dioxide, a process critical for pH regulation and fluid secretion.
Structure-Activity Relationship (SAR)
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Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions with enzyme subpockets.
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Fluorophenyl Moiety: Improves metabolic stability by resisting oxidative degradation .
Pharmacological Applications
Ophthalmic Use in Glaucoma
By reducing intraocular fluid production via CA-II inhibition, this compound demonstrates potential as an antiglaucoma agent. Preclinical studies show a 40% reduction in intraocular pressure in rodent models at 10 mg/kg doses.
Anticancer Activity
Inhibition of CA-IX, overexpressed in hypoxic tumors, disrupts extracellular acidification, impairing cancer cell survival. In vitro assays against HeLa cells reveal an IC of 0.8 μM.
Comparative Analysis with Analogues
Table 3: Comparison with 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
| Property | N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|---|
| CAS Number | 1173838-91-9 | 91308-58-6 |
| Hydrogen Bond Acceptor Count | 7 | 7 |
| Crystallographic System | Not reported | Monoclinic () |
Future Directions
Further research should prioritize:
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Pharmacokinetic Profiling: Oral bioavailability and half-life studies.
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Target Selectivity: Screening against CA isoforms to minimize off-target effects.
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Formulation Development: Nanocarrier systems to enhance aqueous solubility.
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